3-Nitrophenyl decanoate

Description

Structural Classification and Nomenclature within Nitrophenyl Ester Chemistry

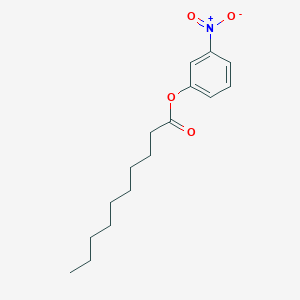

3-Nitrophenyl decanoate (B1226879) is systematically named as the ester of decanoic acid and 3-nitrophenol (B1666305). According to IUPAC nomenclature, its name is (3-nitrophenyl) decanoate . The structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at position 3 and an ester linkage (-O-C(=O)-) at position 1, to which a decyl group (a straight chain of ten carbon atoms) is attached.

Nitrophenyl esters are a class of compounds that share a common structural feature: a nitrated phenyl ring attached to a carboxylate group via an ester bond. They are broadly classified based on the position of the nitro group on the phenyl ring: ortho (2-nitrophenyl), meta (3-nitrophenyl), and para (4-nitrophenyl). This positional isomerism significantly influences the physicochemical properties of the ester, particularly the electrophilicity of the carbonyl carbon and the pKa of the corresponding nitrophenol leaving group.

The decanoate moiety is a long-chain fatty acid derivative, and its presence in the molecule imparts significant hydrophobicity. The combination of the polar nitrophenyl group and the nonpolar decanoyl chain gives 3-nitrophenyl decanoate amphipathic characteristics.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61063-38-5 chemsrc.com |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | (3-nitrophenyl) decanoate chemsrc.com |

| Structure | A decanoate group attached to a phenyl ring at position 1, and a nitro group at position 3. |

| Synthesis | Typically synthesized by the esterification of 3-nitrophenol with decanoic acid. |

Rationale for Academic Investigation of this compound as a Model Compound

The primary rationale for the investigation of nitrophenyl esters, including this compound, lies in their utility as chromogenic substrates for various enzymes, particularly hydrolases like lipases and esterases. chemsynlab.comchemsynlab.com The hydrolysis of a nitrophenyl ester releases nitrophenol, which, upon deprotonation at alkaline pH, forms the nitrophenolate ion, a species with a distinct yellow color that can be quantified spectrophotometrically. slideshare.net This property allows for a continuous and straightforward assay of enzyme activity.

While 4-nitrophenyl esters are more commonly employed for this purpose due to the higher molar absorptivity of the 4-nitrophenolate (B89219) ion, the study of 3-nitrophenyl esters can provide valuable mechanistic insights. The different electronic effect of the meta-positioned nitro group compared to the para-positioned one can be used to probe the sensitivity of an enzyme's catalytic mechanism to the electronic nature of the substrate. semanticscholar.org For instance, comparing the rates of enzymatic hydrolysis of this compound and 4-nitrophenyl decanoate can help elucidate the electronic demands of the transition state during catalysis.

Furthermore, the long acyl chain of the decanoate group makes this compound a suitable substrate for enzymes that exhibit specificity towards medium to long-chain fatty acid esters. This allows for the investigation of the substrate specificity and active site architecture of lipases and other related enzymes. nih.gov The use of isotopically labeled analogs, such as with ¹³C in the decanoate chain, can also serve as a tool to trace the metabolic fate of the fatty acid portion of the molecule.

Historical Context of Nitrophenyl Ester Utilization in Mechanistic and Enzymatic Studies

The use of nitrophenyl esters as tools in biochemical and organic chemistry has a long history. The story begins with the broader application of chromogenic substrates, which became prominent in research laboratories in the early 1970s for assaying enzymes of the coagulation system. nih.gov The principle of using a synthetic substrate that releases a colored product upon enzymatic action provided a significant advancement over previous methods.

Specifically for nitrophenyl derivatives, the synthesis of o-nitrophenyl-β-D-galactopyranoside (ONPG) in 1950 and its subsequent use by Lederberg to study β-galactosidase from Escherichia coli was a landmark development. biosynth.com This established nitrophenyl-based substrates as indispensable tools in molecular biology and enzymology.

In the realm of esterase and lipase (B570770) research, p-nitrophenyl esters with varying acyl chain lengths were synthesized to probe the substrate specificities of these enzymes. semanticscholar.org These studies were crucial in understanding how the active sites of these enzymes accommodate different fatty acid chains. Mechanistic studies on the hydrolysis of nitrophenyl esters, both enzymatic and non-enzymatic, have provided fundamental insights into reaction mechanisms. tandfonline.comresearchgate.netmdpi.com For example, investigations into the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) have detailed the role of water networks in catalyzing the reaction. mdpi.com The study of the reaction of p-nitrophenyl decanoate with N-decylimidazole has also been a subject of investigation to understand rate enhancements in model systems. cdnsciencepub.com

While the bulk of historical research has focused on the para-isomer, the synthesis and characterization of other isomers, including compounds containing the 3-nitrophenyl moiety in more complex ester structures, have been reported, indicating an ongoing interest in the diverse properties of nitrophenyl compounds. mdpi.comresearchgate.net The utilization of nitrophenyl esters continues to be a cornerstone of modern biochemistry, providing simple and effective methods for enzyme characterization and mechanistic studies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61063-38-5 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(3-nitrophenyl) decanoate |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-12-16(18)21-15-11-9-10-14(13-15)17(19)20/h9-11,13H,2-8,12H2,1H3 |

InChI Key |

DUSNZVOKUGGFJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Nitrophenyl Decanoate

General Synthetic Routes for Nitrophenyl Decanoate (B1226879) Esters

The formation of nitrophenyl decanoate esters, including the 3-nitrophenyl isomer, primarily involves esterification reactions. These methods typically unite a nitrophenol with decanoic acid or its derivatives.

Esterification Reactions for Aromatic Nitrophenyl Esters (e.g., using chloroformates)

A common and efficient method for the synthesis of nitrophenyl esters is the reaction of a carboxylic acid with a nitrophenyl chloroformate. For instance, p-nitrophenyl esters can be synthesized in high yields by reacting a carboxylic acid with p-nitrophenyl chloroformate in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction proceeds readily in a solvent like dichloromethane. This approach is advantageous due to the high reactivity of the chloroformate, which facilitates the esterification of the less nucleophilic phenolic hydroxyl group. While this method is well-documented for the para-isomer, the same principle can be applied to the synthesis of the meta-isomer using 3-nitrophenyl chloroformate.

Another established method for esterifying phenols is the reaction with acyl chlorides, such as decanoyl chloride. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to alcohols, this reaction is often carried out in the presence of a base like pyridine or by first converting the phenol (B47542) to its more reactive phenoxide salt with a base like sodium hydroxide (B78521).

Targeted Synthesis Strategies for the 3-Nitrophenyl Isomer

The specific synthesis of 3-nitrophenyl decanoate requires a regioselective approach. Direct nitration of phenyl decanoate is generally not a preferred method as it typically yields a mixture of ortho- and para-isomers due to the ortho-, para-directing effect of the ester group. Achieving meta-nitration is challenging under standard electrophilic aromatic substitution conditions.

A more direct and regiochemically controlled route is the esterification of 3-nitrophenol (B1666305) with decanoyl chloride. This reaction, carried out in the presence of a suitable base to neutralize the HCl byproduct, ensures that the nitro group is exclusively at the 3-position of the phenyl ring.

Alternatively, if starting from an unfunctionalized aromatic ring, a multi-step synthesis can be employed. This could involve the nitration of a precursor that directs meta-, followed by conversion to the phenol and subsequent esterification. However, the direct esterification of commercially available 3-nitrophenol is the more straightforward and common strategy.

Chemical Reactivity and Derivatization Studies of the Decanoate Moiety

The chemical reactivity of this compound is characterized by reactions at the ester linkage and transformations of the long alkyl chain.

Reactions Involving the Ester Linkage (e.g., Transesterification)

The ester linkage in this compound is susceptible to nucleophilic attack, leading to reactions such as transesterification. Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester. In the case of this compound, it can react with an alcohol in the presence of an acid or base catalyst to form a new ester and 3-nitrophenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. The reactivity of aryl esters in transesterification can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, can make the carbonyl carbon more electrophilic and the aryloxy group a better leaving group, thus facilitating the reaction.

Isotopic Labeling Approaches for Mechanistic Elucidation (e.g., use of ¹³C-labeled decanoate analogues)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. In the context of this compound, introducing a stable isotope like carbon-13 (¹³C) into the decanoate moiety can provide valuable insights into its chemical transformations.

For instance, the synthesis of [1-¹³C]decanoic acid can be achieved through various established methods. One common approach involves the reaction of 1-bromononane with potassium [¹³C]cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid. This ¹³C-labeled decanoic acid can then be converted to its acyl chloride and reacted with 3-nitrophenol to produce 3-nitrophenyl [1-¹³C]decanoate.

The resulting isotopically labeled ester can be used in mechanistic studies of reactions such as transesterification or Claisen condensation. For example, in a Claisen condensation study, the position of the ¹³C label in the final β-keto ester product would confirm which part of the molecule originated from the decanoate chain of the this compound. A study on the enzyme OleA utilized p-nitrophenyl 1-¹³C-decanoate to demonstrate that the acyl chain from the nitrophenyl ester acts as the nucleophile in a Claisen-type reaction. This highlights the utility of such labeled compounds in understanding complex reaction pathways.

Mechanistic Investigations of 3 Nitrophenyl Decanoate Hydrolysis and Reactivity in Non Enzymatic Systems

Hydrolysis Pathways in Aqueous and Mixed Solvent Solutions

The hydrolysis of 3-nitrophenyl decanoate (B1226879) in aqueous solutions is significantly influenced by factors such as pH, the tendency of the ester to self-aggregate, and the presence of organic cosolvents.

In alkaline conditions, the hydrolysis of nitrophenyl esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate, which subsequently collapses to release the 3-nitrophenolate anion and decanoic acid.

The kinetics of this process are typically studied under pseudo-first-order conditions, with the concentration of the base being much greater than that of the ester. The rate of hydrolysis is dependent on the concentration of both the ester and the hydroxide ion. However, for long-chain esters like nitrophenyl decanoate, the relationship is often complicated by the formation of aggregates. cdnsciencepub.comresearchgate.net Studies on the closely related p-nitrophenyl alkanoates demonstrate that as the alkyl chain length increases, there is a progressive, though modest, decrease in the second-order rate constant of hydrolysis for monomeric (non-aggregated) esters. cdnsciencepub.com This is often attributed to the increasing steric bulk of the alkyl chain, which may adopt a coiled conformation in aqueous solution, partially shielding the ester linkage from nucleophilic attack. cdnsciencepub.com

A defining characteristic of long-chain esters like 3-nitrophenyl decanoate in aqueous media is their propensity to self-aggregate at very low concentrations. This aggregation, driven by the hydrophobic effect of the decanoate tail, leads to the formation of micelles or other supramolecular assemblies where the hydrophobic chains are sequestered from water, and the polar head groups (the nitrophenyl ester portion) are exposed to the aqueous phase.

This aggregation has a profound impact on hydrolysis rates. Once the ester concentration exceeds a critical aggregation concentration (CAC), the observed rate of hydrolysis typically decreases sharply. cdnsciencepub.comresearchgate.net This is because the ester groups within the aggregate are shielded from the aqueous hydroxide ions, reducing their accessibility to the nucleophile. researchgate.net The reaction rate becomes dependent on the degree of aggregation. cdnsciencepub.com First-order kinetic plots for aggregated esters can be complex, sometimes showing an initial slow rate followed by an increase as the ester is consumed and the aggregates begin to disperse. cdnsciencepub.com

For the analogous p-nitrophenyl alkanoates, the CAC decreases significantly with increasing chain length, reflecting the increased hydrophobicity.

Table 1: Critical Aggregation Concentrations (CAC) for p-Nitrophenyl Alkanoates in Aqueous Solution at 25°C

| Ester | Acyl Chain Length | Critical Aggregation Concentration (M) |

| p-Nitrophenyl Hexanoate | C6 | 1.0 x 10⁻⁴ |

| p-Nitrophenyl Octanoate (B1194180) | C8 | 9.6 x 10⁻⁶ |

| p-Nitrophenyl Decanoate | C10 | 1.2 x 10⁻⁶ |

Data sourced from studies on p-nitrophenyl alkanoates. researchgate.net

The addition of organic cosolvents can disrupt these aggregates, leading to a significant increase in the hydrolysis rate by exposing the ester molecules to the basic solution. cdnsciencepub.com

Supramolecular Interactions and Catalysis (e.g., Cyclodextrin-Promoted Hydrolysis)

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, acting as microreactors and catalyzing reactions like ester hydrolysis. The interaction between this compound and cyclodextrins is a classic example of host-guest chemistry.

The binding of a nitrophenyl alkanoate to a cyclodextrin (B1172386) is a dynamic equilibrium, characterized by an association constant (Kₐ). The geometry of the resulting inclusion complex is crucial and depends on the relative sizes of the guest molecule and the cyclodextrin cavity. For nitrophenyl alkanoates, two primary binding modes are observed:

Aryl Group Inclusion: The nitrophenyl head group is encapsulated within the CD cavity. This mode is typically favored for esters with shorter alkyl chains when interacting with cyclodextrins like α-CD and β-CD. rsc.org

Alkyl Chain Inclusion: The hydrophobic decanoate tail is inserted into the cavity. This mode becomes dominant for longer-chain esters like the decanoate, as the long alkyl chain has a strong hydrophobic affinity for the nonpolar interior of the cyclodextrin. rsc.org

The specific mode of inclusion dictates the orientation of the ester linkage relative to the catalytic groups of the cyclodextrin (the secondary hydroxyls), thereby influencing the reaction rate.

The inclusion of this compound within a cyclodextrin cavity can either accelerate or inhibit its hydrolysis. Catalysis occurs when the complex brings the ester's carbonyl group into close proximity to the secondary hydroxyl groups on the rim of the cyclodextrin. In a basic medium, one of these hydroxyl groups can become deprotonated to form an alkoxide ion, which then acts as an intramolecular nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of an acyl-cyclodextrin intermediate, which is subsequently hydrolyzed to regenerate the free cyclodextrin. This process mimics an enzymatic catalytic cycle.

The catalytic efficiency depends on the goodness-of-fit between the substrate and the cyclodextrin. For p-nitrophenyl alkanoates, it has been shown that the catalytic effect of cyclodextrins varies with the acyl chain length. rsc.org For long-chain esters where the alkyl group is included in the cavity, the ester linkage is positioned near the rim, facilitating catalysis. The rate constants for the reaction of the cyclodextrin-bound ester can be significantly higher than for the free ester in solution. nih.gov Conversely, if the binding mode is non-productive and sterically hinders the approach of a nucleophile (either from the cyclodextrin or the bulk solution), inhibition of hydrolysis can occur. nih.gov

Solvent Effects on Reaction Dynamics and Stability

The choice of solvent has a dramatic effect on the hydrolysis of this compound, primarily by influencing substrate aggregation and modulating the reactivity of the nucleophile. cdnsciencepub.com

In purely aqueous solutions, the low solubility and strong tendency to aggregate are the dominant factors controlling reactivity. cdnsciencepub.comresearchgate.net The introduction of aprotic organic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), has several effects. Firstly, it increases the solubility of the ester and disrupts the hydrophobic interactions that lead to aggregation. cdnsciencepub.com This dispersal of aggregates makes the individual ester molecules more accessible to the hydroxide ion, generally leading to a substantial increase in the observed reaction rate. cdnsciencepub.com

Studies on p-nitrophenyl alkanoates in various aqueous-organic mixtures have shown that different cosolvents have varying efficiencies in eliminating the rate-lowering effects of aggregation. More lipophilic cosolvents are generally more effective at disrupting the hydrophobic assemblies of long-chain esters. cdnsciencepub.com Once aggregation is overcome by the addition of a sufficient amount of cosolvent, the rates of hydrolysis for p-nitrophenyl esters with different long alkyl chains (from C4 to C12) become nearly identical, indicating that the intrinsic steric effect of the alkyl chain is minimal under these conditions. cdnsciencepub.com

Table 2: Effect of 50% (v/v) Cosolvent on the Pseudo-First-Order Rate Constant (k_obs) of Hydrolysis of p-Nitrophenyl Decanoate in 0.05 M NaOH

| Cosolvent | k_obs (s⁻¹) |

| Water (no cosolvent) | 0.553 |

| Ethylene (B1197577) Glycol (EG) | 0.283 |

| 2-Methoxyethanol (2ME) | 1.15 |

| Dimethyl Sulfoxide (DMSO) | 2.50 |

| 1,2-Dimethoxyethane (DME) | 2.62 |

Data adapted from studies on p-nitrophenyl alkanoates. cdnsciencepub.com This table illustrates that while a hydrophilic cosolvent like ethylene glycol can decrease the rate, more lipophilic and aprotic cosolvents significantly enhance it by disrupting aggregation and increasing hydroxide reactivity.

Analytical Methodologies for 3 Nitrophenyl Decanoate Research

Spectrophotometric Assays for Reaction Monitoring and Product Detection

Spectrophotometric assays are a cornerstone for studying the enzymatic hydrolysis of 3-nitrophenyl decanoate (B1226879). These methods are valued for their simplicity, sensitivity, and suitability for high-throughput screening. rsc.org The fundamental principle involves monitoring the increase in absorbance resulting from the release of the chromogenic product, 3-nitrophenol (B1666305).

The enzymatic cleavage of the ester bond in 3-nitrophenyl decanoate by enzymes such as lipases or esterases liberates decanoic acid and 3-nitrophenol. scientificlabs.co.uk While this compound itself is largely colorless, the resulting 3-nitrophenol product imparts a distinct yellow color under alkaline conditions. This color change is the basis of the assay. semanticscholar.org

The intensity of the yellow color is directly proportional to the concentration of the released nitrophenolate ion. scielo.sa.cr This phenolate (B1203915) form becomes predominant as the pH of the solution increases above the pKa of the nitrophenol. semanticscholar.orgscielo.sa.cr The reaction can be monitored continuously by measuring the absorbance of the solution over time, typically at a wavelength between 405 and 420 nm. nih.govnih.govdergipark.org.tr The concentration of the released nitrophenol can be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known for the specific assay conditions (pH, temperature, and solvent). For instance, the related compound p-nitrophenol has a molar extinction coefficient of 12,000 M⁻¹ cm⁻¹ at 420 nm in Tris-HCl buffer (pH 7.5). nih.gov

Table 1: Key Parameters in Spectrophotometric Quantification of Nitrophenol

| Parameter | Description | Typical Value/Range | Rationale |

| Wavelength (λmax) | The wavelength at which the nitrophenolate ion shows maximum absorbance. | 405 - 420 nm | Maximizes sensitivity and minimizes interference from other components. nih.govdergipark.org.tr |

| Molar Extinction Coefficient (ε) | A constant that relates absorbance to concentration and path length. | Varies with pH and temperature | Essential for converting absorbance readings into molar concentrations of the product. scielo.sa.crnih.gov |

| Product | The chromogenic compound detected. | 3-Nitrophenol / 3-Nitrophenolate | Its release from the non-chromogenic substrate signals enzyme activity. scientificlabs.co.uk |

To ensure accurate and reproducible results, the conditions of the spectrophotometric assay must be carefully optimized. Several factors can significantly influence enzyme activity and the detection of the product.

pH and Buffer Systems: The pH is a critical parameter as it affects both the enzyme's catalytic activity and the ionization state of the 3-nitrophenol product. semanticscholar.org Most lipase (B570770) assays are conducted in a pH range of 7.0 to 8.0 to ensure the nitrophenol is in its colored, deprotonated form for detection. semanticscholar.org However, the optimal pH for the enzyme under study must also be considered. The choice of buffer (e.g., phosphate, Tris-HCl) is important to maintain a stable pH throughout the reaction. nih.govresearchgate.net

Detergents and Emulsifiers: Since this compound is a long-chain ester with low water solubility, detergents or emulsifying agents are often necessary to create a stable substrate emulsion and ensure its accessibility to the enzyme. nih.govresearchgate.net Common agents include Triton X-100, gum arabic, and sodium deoxycholate. rsc.orgscielo.sa.crnih.gov However, the type and concentration of the detergent must be optimized, as some can inhibit enzyme activity or interfere with the assay. nih.govresearchgate.net For example, while Triton X-100 can enhance the activity of some lipases, SDS (sodium dodecyl sulfate) can be inhibitory. nih.gov

Reaction Termination: In some experimental setups (end-point assays), it is necessary to stop the enzymatic reaction at specific time points. This can be achieved by adding organic solvents like acetone (B3395972) or a chloroform (B151607):isoamyl alcohol mixture, which denature the enzyme. rsc.orgresearchgate.net The choice of quenching agent is crucial to avoid interference with the final absorbance measurement. researchgate.net

Table 2: Common Variables in Assay Optimization

| Variable | Purpose | Examples | Considerations |

| pH | Affects enzyme activity and product detection | 7.0 - 10.0 | Must balance enzyme's optimal pH with the need for nitrophenol ionization. semanticscholar.orgscielo.sa.cr |

| Buffer System | Maintain stable pH | Tris-HCl, Sodium Phosphate | Buffer components should not inhibit the enzyme. nih.govresearchgate.net |

| Temperature | Affects enzyme activity rate | 25 - 55 °C | Should be set to the enzyme's optimal temperature and precisely controlled. semanticscholar.org |

| Detergent | Solubilize the substrate | Triton X-100, Gum Arabic, Tween 80 | Concentration and type must be optimized to avoid enzyme inhibition. nih.govresearchgate.net |

| Substrate Concentration | Ensure enzyme saturation | 1 - 5 mM | High concentrations can sometimes lead to substrate inhibition in lipases. semanticscholar.org |

Chromatographic Separation and Detection Techniques for Substrates and Products

Chromatographic methods are powerful tools for separating the substrate (this compound) from its hydrolysis products (3-nitrophenol and decanoic acid), allowing for precise quantification of each component.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It separates components based on their boiling points and interactions with the chromatographic column, and then identifies them based on their mass-to-charge ratio. researchgate.net

For the analysis of a reaction mixture containing this compound, the unreacted ester, and its products would first be separated on a GC column. The mass spectrometer would then detect each separated component. However, compounds with polar functional groups, such as the phenol (B47542) group in 3-nitrophenol, can sometimes exhibit poor peak shape and sensitivity in GC analysis due to interactions with the system. researchgate.net To overcome this, a derivatization step (e.g., silylation or benzylation) may be employed to convert the polar -OH group into a less polar ether, thereby improving its chromatographic behavior. researchgate.net The mass spectrometer provides definitive structural information, allowing for unambiguous identification of the substrate and its products by comparing their mass spectra to known standards or spectral libraries. researchgate.net

Spectroscopic Characterization for Structural Confirmation and Purity Assessment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of synthesized compounds like this compound.

¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would display a characteristic set of signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the decanoate chain.

Aromatic Region: The protons on the 3-nitrophenyl ring would appear as a complex set of multiplets in the downfield region of the spectrum (typically δ 7.5-8.5 ppm), characteristic of a substituted benzene (B151609) ring. rsc.org

Aliphatic Region: The decanoate chain would produce several distinct signals in the upfield region (typically δ 0.8-2.6 ppm). This would include a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the methylene (B1212753) groups (CH₂) in the middle of the chain, and a triplet for the methylene group adjacent to the ester carbonyl (α-CH₂) at a more downfield position (around δ 2.5 ppm) due to the deshielding effect of the carbonyl group. acs.org

By integrating the signal areas, one can confirm the ratio of protons in the aromatic and aliphatic parts of the molecule, verifying the structure. The absence of impurity signals confirms the sample's purity. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃). rsc.org

Table 3: Predicted ¹H NMR Signals for this compound

| Molecular Part | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Decanoate Chain | -CH₃ (terminal) | ~0.9 | Triplet (t) |

| Decanoate Chain | -(CH₂)₇- | ~1.2-1.8 | Multiplet (m) |

| Decanoate Chain | -CH₂-C=O (alpha to carbonyl) | ~2.5 | Triplet (t) |

| 3-Nitrophenyl Ring | Aromatic Protons | ~7.5-8.5 | Multiplets (m) |

Computational and Theoretical Approaches to 3 Nitrophenyl Decanoate Systems

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of 3-nitrophenyl decanoate (B1226879), MD simulations can provide a detailed view of its interaction with enzymes, such as lipases. These simulations model the dynamic nature of the enzyme-substrate complex, revealing conformational changes that are crucial for catalysis. chemrxiv.orgchemrxiv.org

Researchers can use MD simulations to:

Observe the pathway of 3-nitrophenyl decanoate as it enters the active site of an enzyme.

Analyze the stability of the enzyme-substrate complex through metrics like root mean squared displacement (RMSD). nih.gov

Identify key amino acid residues that form significant interactions with the substrate.

Simulate the conformational changes in the enzyme that are induced by the binding of the substrate.

While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on similar enzyme-substrate systems. chemrxiv.org These simulations provide an atomic-level understanding that is often difficult to achieve through experimental methods alone. chemrxiv.org

Docking Studies and Predictive Modeling of Binding Sites (e.g., in lipase (B570770) enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the interaction between a substrate, like this compound, and the active site of an enzyme, such as lipase.

Docking studies can elucidate:

The binding affinity, often expressed as binding energy (in kcal/mol), which indicates the strength of the interaction. researchgate.net

The specific orientation of the substrate within the enzyme's active site.

The key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For instance, in a study involving the docking of various p-nitrophenyl esters to a recombinant lipase, p-nitrophenyl decanoate (a positional isomer of this compound) exhibited a significant binding energy, suggesting a strong interaction with the enzyme's active site. researchgate.net The distances between the catalytic residues of the enzyme and the carbonyl carbon of the ester are crucial in determining the rate of hydrolysis. researchgate.net

| Substrate | Binding Energy (kcal/mol) | Distance to Catalytic Residue (Å) |

|---|---|---|

| p-Nitrophenyl butyrate (B1204436) (C4) | 3.201 | - |

| p-Nitrophenyl decanoate (C10) | 4.444 | 3.352 - 3.932 |

Data is illustrative and based on findings for p-nitrophenyl esters. researchgate.net

Quantum Chemical Calculations on Reactivity, Electronic Structure, and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. hakon-art.comresearchgate.net These methods can be applied to this compound to understand its chemical behavior at a subatomic level.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential reaction sites. hakon-art.com

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify the reactivity of the molecule. hakon-art.commdpi.com

These calculations can be used to model the reaction pathway of the hydrolysis of this compound, for example, by calculating the energy barriers for the formation of intermediates and transition states. This provides a detailed understanding of the reaction mechanism.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Chemical Potential (µ) | -5.41 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | 2.03 | Indicates resistance to change in electron distribution. |

Data is illustrative and based on findings for a related nitrophenyl compound. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Nitrophenyl Esters

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. collaborativedrug.com For nitrophenyl esters like this compound, SAR models can be developed to predict their efficacy as substrates for enzymes or their potential biological effects. jocpr.com

SAR modeling involves:

Identifying key structural features (descriptors) that influence activity. These can include physicochemical properties like lipophilicity, electronic properties, and steric factors. jocpr.com

Developing mathematical models that relate these descriptors to the observed biological activity. jocpr.com

Using these models to predict the activity of new, untested compounds and to guide the design of molecules with enhanced properties. jocpr.com

For nitrophenyl esters, the length of the fatty acid chain (decanoate in this case) and the position of the nitro group on the phenyl ring are critical structural features. The nitro group, being electron-withdrawing, influences the reactivity of the ester bond, making the p-nitrophenyl and m-nitrophenyl esters good substrates for certain hydrolytic enzymes. Quantitative Structure-Activity Relationship (QSAR) models can provide more detailed, statistically validated correlations between structure and activity for a series of related compounds. nih.gov

Applications of 3 Nitrophenyl Decanoate in Biomolecular Probes and Biotechnological Processes

Development of Enzyme Activity Assays and High-Throughput Screening Tools

3-Nitrophenyl decanoate (B1226879) (3-NPD), also commonly referred to as p-nitrophenyl decanoate (p-NPD), serves as a crucial tool in biochemistry for the characterization and quantification of lipolytic enzyme activity. It belongs to a class of synthetic chromogenic substrates used to measure the activity of enzymes like lipases and esterases. aalto.fi The principle of the assay is straightforward and effective: the enzyme catalyzes the hydrolysis of the ester bond in 3-nitrophenyl decanoate, releasing decanoic acid and 3-nitrophenol (B1666305) (or p-nitrophenol). researchgate.net Under alkaline conditions, the resulting nitrophenol is converted to the nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits strong absorbance at wavelengths between 405 and 420 nm. mdpi.compsecommunity.org The rate of color formation is directly proportional to the enzymatic activity, allowing for a simple and continuous spectrophotometric measurement. psecommunity.orgnih.gov

This method is widely adopted for its convenience and sensitivity, enabling researchers to determine key enzymatic parameters such as specific activity, optimal pH and temperature, and kinetic constants like Vmax and Km. psecommunity.orgnih.gov For instance, studies have utilized p-nitrophenyl esters with varying acyl chain lengths (from acetate (B1210297) C2 to palmitate C16), including decanoate (C10), to probe the substrate specificity of different lipases and esterases. dtic.milresearchgate.net Some enzymes exhibit peak activity with medium-chain substrates like p-nitrophenyl octanoate (B1194180) or decanoate, while others may prefer shorter or longer chains. psecommunity.orgresearchgate.net This differential activity provides valuable insights into the natural substrates and physiological roles of these enzymes.

The utility of this compound extends to high-throughput screening (HTS), a process essential for discovering novel enzymes from natural sources (metagenomics) or for engineering improved enzyme variants. aalto.finih.gov The colorimetric nature of the assay makes it readily adaptable to microplate formats, allowing for the simultaneous analysis of hundreds or thousands of samples. dtic.mil This capability is invaluable for screening large libraries of microbial isolates or mutant enzymes to identify candidates with high lipolytic activity for industrial applications, such as in detergents, food processing, and biofuel production. aalto.fidtic.mil

Table 1: Substrate Specificity of Various Lipases/Esterases using p-Nitrophenyl (pNP) Esters This table compiles findings on enzyme activity against p-nitrophenyl esters of different acyl chain lengths, including decanoate (C10), to illustrate how substrate specificity is determined.

| Enzyme/Organism Source | Optimal Substrate(s) | Key Findings |

| LipC12 (Metagenomic) | C10:0 to C16:0 | Most active against longer-chain nitrophenyl acyl esters, with high relative activity for decanoate. dtic.mil |

| Sub1 (Streptomyces scabies) | C4 and C8 | Showed higher activity on p-nitrophenyl butyrate (B1204436) (C4) and octanoate (C8) than on decanoate (C10) and dodecanoate (B1226587) (C12). psecommunity.org |

| EstD04 (Pseudomonas sp.) | C4 | Exhibited broad substrate specificity but favored short-chain p-nitrophenyl esters, with the highest activity on p-nitrophenyl butyrate. nih.gov |

| Thermomyces lanuginosus lipase (B570770) | C8 | Activity was highest with the eight-carbon chain p-nitrophenyl octanoate compared to shorter and longer chain substrates. researchgate.net |

| EstD11 (Metagenomic) | C10 | Due to the instability of shorter-chain pNP esters at high temperatures, p-nitrophenyl decanoate was used as the standard substrate for characterization at 60°C. nih.gov |

Role in Biodegradation Studies and Environmental Bioremediation (e.g., oil and plastic degradation)

This compound plays a significant role as a model substrate in the preliminary stages of research focused on biodegradation and environmental bioremediation. The enzymatic hydrolysis of plastics and oils, which are often composed of polyester (B1180765) or triglyceride structures, relies on esterase and lipase activity. Therefore, an organism's or an enzyme's ability to hydrolyze this compound can serve as a rapid and effective indicator of its potential to degrade these complex environmental pollutants. wur.nlnih.gov

In the context of plastic degradation, many biodegradable plastics, such as poly(butylene succinate) (PBS), polycaprolactone (B3415563) (PCL), and polyethylene (B3416737) terephthalate (B1205515) (PET), contain ester bonds that are susceptible to enzymatic cleavage. psecommunity.orgwur.nl Researchers use 3-nitrophenyl alkanoates to screen for plastic-degrading microorganisms. A notable study proposed a dual-application method where soil samples are first screened for high esterase activity using a suite of p-nitrophenyl esters, including decanoate. wur.nl Soils exhibiting high activity are then prioritized for the isolation of microbial strains, which are subsequently tested directly on plastic films. wur.nl This pre-screening step significantly streamlines the discovery of potent plastic-degrading bacteria, such as Bacillus sp., by focusing efforts on the most promising environmental samples. wur.nl Similarly, esterase activity against p-nitrophenyl esters is a common metric used to characterize newly discovered enzymes, like cutinases, that show promise for PET degradation. psecommunity.orgresearchgate.net

The same principle applies to the bioremediation of oil-contaminated environments. Crude oil and refined petroleum products contain fatty acid esters and triglycerides, which are natural substrates for lipases. Scientists searching for effective oil-degrading bacteria often screen isolates for their lipolytic activity. For example, the efficient oil-degrading bacterium Acinetobacter junii WCO-9 was identified from contaminated soil, and its high enzyme activity was quantified using ρ-nitrophenyl decanoate, reaching 3000 U/L. nih.gov This high lipase activity correlated with the strain's superior ability to degrade various edible oils, highlighting the utility of this compound as a predictive probe in bioremediation research. nih.gov

Table 2: Application of this compound in Bioremediation Screening This table summarizes studies where this compound or related esters were used to identify and characterize enzymes or microbes for degrading environmental pollutants.

| Target Pollutant | Organism/Enzyme | Role of p-Nitrophenyl Ester Assay | Outcome |

| Bioplastics (PBS, PCL, etc.) | Bacillus sp. N04 | Used p-nitrophenyl decanoate and other alkanoates to select promising soil and then screen for plastic-degrading strains. wur.nl | Identified a strain with 99% degradation of polybutylene succinate (B1194679) (PBS) film in 7 days. wur.nl |

| Polyethylene Terephthalate (PET) | Sub1 (a suberinase from Streptomyces scabies) | Assessed esterase activity against p-nitrophenyl esters (C4-C12) to characterize the enzyme's hydrolytic capabilities. psecommunity.org | The enzyme was shown to hydrolyze PET, releasing terephthalic acid, demonstrating its potential for plastic degradation. psecommunity.org |

| Waste Oil | Acinetobacter junii WCO-9 | Quantified the high lipolytic activity of the isolated strain using ρ-nitrophenyl decanoate as the substrate. nih.gov | The strain showed significantly better oil degradation capability than a control strain, linking high lipase activity to bioremediation potential. nih.gov |

| Polyester Polyurethane | Putative hydrolases from biofilm | Used various nitrophenyl esters to screen a panel of enzymes for polyester-degrading ability directly from cell-free expression systems. nih.gov | Identified 10 enzymes with significant esterase activity, demonstrating a rapid screening method for polymer-degrading enzymes. nih.gov |

Utilization in Biopolymer Synthesis and Modification through Enzymatic Pathways

While widely used for analyzing enzyme activity, this compound and similar activated esters also hold potential as monomers or acyl donors in the enzymatic synthesis of biopolymers, particularly polyesters. mdpi.comnih.gov Enzymatic polymerization, often catalyzed by lipases, is considered a "green chemistry" approach because it proceeds under mild conditions without the need for toxic metal catalysts. wur.nlresearchgate.net Lipases, which naturally hydrolyze ester bonds, can be driven in reverse to form esters (esterification or transesterification) in non-aqueous environments. mdpi.com

In enzymatic polycondensation, monomers like dicarboxylic acids and diols are linked together. To enhance the reaction and achieve polymers with higher molecular weights, the carboxylic acid monomer can be "activated" in the form of an ester, such as a vinyl ester or a nitrophenyl ester. aalto.fi This activation makes the acyl group more susceptible to nucleophilic attack by the hydroxyl group of the co-monomer, facilitating the polymerization process catalyzed by the enzyme.

Although specific examples detailing the polymerization of this compound into a polyester are not prominent, the underlying mechanism has been demonstrated with related compounds. Studies on the thiolase enzyme OleA have shown that p-nitrophenyl esters can effectively serve as acyl carriers. In these experiments, the acyl chain from a p-nitrophenyl alkanoate, including p-nitrophenyl 1-¹³C-decanoate, was successfully transferred to the enzyme's active site cysteine. This acylated enzyme intermediate was then able to participate in a subsequent Claisen condensation reaction with a second substrate. This provides direct evidence that the p-nitrophenyl group is an effective leaving group in enzymatic reactions, enabling the acyl chain (in this case, decanoyl) to be used for synthesis. This principle of acyl-enzyme intermediate formation is central to lipase-catalyzed transesterification polymerizations, suggesting that this compound is a viable, activated monomer for creating polymers with specific functionalities. mdpi.comnih.gov

Future Research Directions and Emerging Trends for 3 Nitrophenyl Decanoate

Exploration of Novel Biocatalytic Applications with Modified Enzymes

The use of nitrophenyl esters as substrates for various enzymes, particularly lipases and esterases, is a well-established technique for assaying enzymatic activity. Future research could focus on employing 3-nitrophenyl decanoate (B1226879) in novel biocatalytic applications, particularly with engineered enzymes. For instance, studies on the thiolase enzyme OleA have utilized p-nitrophenyl esters to introduce novel functionalities into hydrocarbon and β-lactone natural products. nih.gov By modifying enzymes, such as creating mutants like T292M in OleA, researchers have been able to alter substrate selectivity, enhancing activity towards specific chain-length esters like decanoate. nih.gov This approach could be adapted to design modified enzymes that are highly specific for 3-nitrophenyl decanoate, enabling the synthesis of unique biochemicals.

Furthermore, the immobilization of enzymes on various supports is a key strategy for enhancing their stability and reusability in industrial applications. mdpi.comresearchgate.net Future work could explore the immobilization of lipases or other relevant enzymes and their application in the hydrolysis or transesterification of this compound in various reaction media.

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

The hydrolysis of nitrophenyl esters, which releases a chromogenic nitrophenolate ion, is readily monitored by UV-Vis spectroscopy. medchemexpress.comdergipark.org.tr This principle forms the basis of many enzymatic assays. Future research can build upon this by developing more advanced spectroscopic and imaging techniques to study the mechanistic details of enzymatic reactions involving this compound in real-time.

For example, time-resolved spectroscopy could provide insights into the kinetics of substrate binding, the formation of intermediates, and product release. Fluorescence-based assays, potentially using novel fluorogenic probes derived from the nitrophenyl scaffold, could offer higher sensitivity and allow for in-situ monitoring within complex biological matrices or high-throughput screening platforms. Techniques such as mass spectrometry have been used to analyze the products of enzymatic reactions with labeled p-nitrophenyl esters, providing direct evidence for reaction mechanisms. nih.gov Similar approaches with this compound could elucidate the intricate steps of its enzymatic processing.

Integrated Computational and Experimental Methodologies for Predictive Design

The integration of computational and experimental methods is a powerful approach for designing novel enzymes and predicting their activity towards specific substrates. nih.govnih.gov De novo computational design, utilizing programs like Rosetta, has been successful in creating artificial lipases with activity towards p-nitrophenyl esters. nih.gov This "inside-out" strategy can be applied to design enzymes specifically tailored to bind and hydrolyze this compound with high efficiency and selectivity.

Molecular dynamics simulations can be employed to model the interaction of this compound within the active site of both wild-type and engineered enzymes. nih.gov These simulations can predict favorable binding modes, identify key amino acid residues involved in catalysis, and guide site-directed mutagenesis efforts to enhance enzymatic activity. The predictions from these computational models can then be validated through experimental characterization of the designed enzymes, creating a feedback loop for further refinement.

Table 1: Key Methodologies for Integrated Design

| Methodology | Application for this compound | Potential Outcome |

| De Novo Enzyme Design | Creation of artificial enzymes with a binding pocket shaped for the meta-substituted nitrophenyl group. | Highly selective biocatalysts for specific synthetic applications. |

| Molecular Dynamics Simulations | Modeling the dynamic interactions between this compound and the enzyme's active site. | Understanding of substrate recognition and catalytic mechanism to guide enzyme engineering. |

| Site-Directed Mutagenesis | Experimental modification of key amino acid residues predicted by computational models. | Enhanced catalytic efficiency and altered substrate specificity of existing enzymes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-level calculation of the reaction pathway for the enzymatic hydrolysis of this compound. | Detailed insights into the transition states and activation energies of the catalytic process. |

Design of Next-Generation Molecular Probes and Substrates Based on Nitrophenyl Decanoate Scaffold

The nitrophenyl ester scaffold is a versatile platform for the development of molecular probes and substrates for detecting enzymatic activity. While p-nitrophenyl esters are common, the unique electronic and steric properties of the 3-nitro substitution could be exploited to create next-generation tools. For instance, probes based on the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold have been explored for the selective inhibition of enzymes like monoamine oxidase B. nih.gov A similar approach could be used to design specific inhibitors or activity-based probes targeting enzymes that process this compound.

Furthermore, by attaching different functional groups or reporter molecules to the decanoate chain or the nitrophenyl ring, a diverse library of molecular probes could be synthesized. These could include fluorogenic substrates that release a highly fluorescent product upon enzymatic cleavage, or biotinylated probes for enzyme enrichment and identification. The development of such tools would be invaluable for discovering new enzymes with novel activities and for high-throughput screening of enzyme inhibitors.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-nitrophenyl decanoate with high purity?

Answer: this compound can be synthesized via esterification between decanoic acid and 3-nitrophenol under microwave-assisted solvent-free conditions. This method, adapted from similar decanoate ester syntheses, employs controlled microwave power (200–400 W) to accelerate reaction kinetics while minimizing side products. Catalytic acids (e.g., sulfuric acid) or coupling agents like EDC/NHS (referenced in analytical workflows) may enhance efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- Elemental analysis (C, H, O quantification) to confirm stoichiometry, as demonstrated for copper decanoate complexes .

- NMR spectroscopy (¹H/¹³C) to resolve ester linkage integrity and nitro-group positioning.

- Mass spectrometry (LC-MS or GC-MS) for molecular ion validation and impurity profiling.

- HPLC with UV detection (optimized for nitroaromatic absorbance ~260–300 nm) for purity assessment .

Q. How can researchers optimize solubility and stability of this compound in experimental assays?

Answer: Solubility in hydrophobic solvents (e.g., DMSO, chloroform) is typical due to the decanoate chain. For aqueous systems, use surfactants (e.g., sodium decanoate at 1–10 mM) to stabilize emulsions, as shown in chemotaxis studies . Store solutions in inert atmospheres (argon) at –20°C to prevent nitro-group degradation .

Advanced Research Questions

Q. How does the 3-nitrophenyl moiety influence the biochemical interactions of decanoate esters in model organisms?

Answer: The nitro group may alter receptor binding or metabolic pathways. For example, in C. elegans, decanoate esters interact with chemosensory GPCRs (e.g., SRB-6) to modulate avoidance behaviors. Structural analogs like 3-nitrophenyl derivatives could disrupt lipid-mediated signaling or act as competitive inhibitors, requiring genetic knockout models and dose-response assays (1–10 mM) to validate mechanisms .

Q. What experimental designs address contradictions in bioactivity data for nitroaromatic esters?

Answer: Contradictions often arise from variability in assay conditions (e.g., pH, solvent systems). Mitigation strategies include:

- Dose-gradient standardization (e.g., 0.1–10 mM in triplicate) to identify non-linear effects.

- Funnel plot asymmetry tests to detect publication bias in meta-analyses, as applied in pharmacological reviews .

- Cross-validation using orthogonal assays (e.g., bacterial biofilm inhibition vs. mammalian cell toxicity) to distinguish specific vs. off-target effects .

Q. How can researchers model the environmental or metabolic fate of this compound?

Answer: Use stable isotope-labeled analogs (e.g., ¹³C-decanoate) to track hydrolysis kinetics via LC-MS. For environmental persistence studies, employ OECD 301F biodegradation protocols with activated sludge inocula. In metabolic studies, liver microsome assays (CYP450 isoforms) can identify nitro-reduction or ester cleavage pathways .

Methodological Considerations

- Contaminant Interference : Avoid thiol-containing reagents (e.g., DTT, TCEP) in assays, as nitro groups may react unpredictably .

- Data Reprodubility : Pre-screen solvents for nitro-group stability; acetonitrile/water mixtures are preferable over alcohols for long-term storage .

- Ethical Compliance : Adhere to PRTR classifications for nitroaromatic waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.